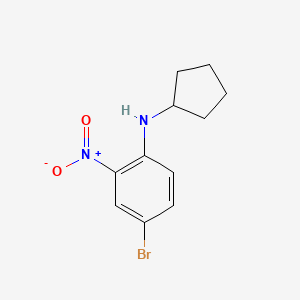
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a cyclopentylamine moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopentylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (4-Amino-2-nitro-phenyl)-cyclopentyl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom and cyclopentylamine moiety can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (4-Bromo-2-nitro-phenyl)-methyl-amine
- (4-Bromo-2-nitro-phenyl)-ethyl-amine
- (4-Bromo-2-nitro-phenyl)-propyl-amine
Uniqueness
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine is unique due to the presence of the cyclopentylamine moiety, which can impart distinct steric and electronic properties compared to its analogs
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
4-bromo-N-cyclopentyl-2-nitroaniline |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
InChIキー |
MNNCNCDNYBRVBT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


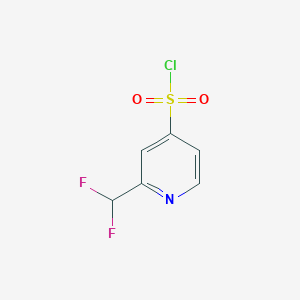

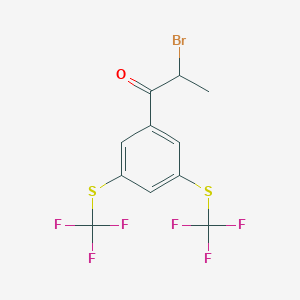
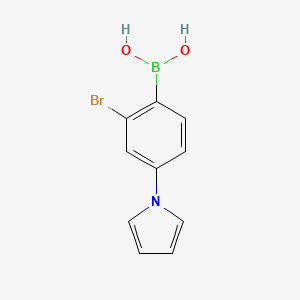
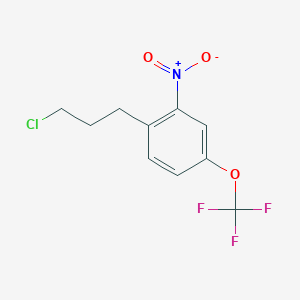
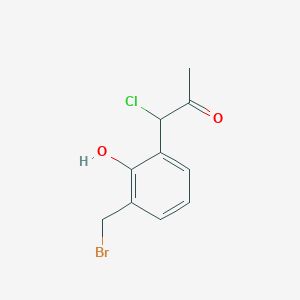

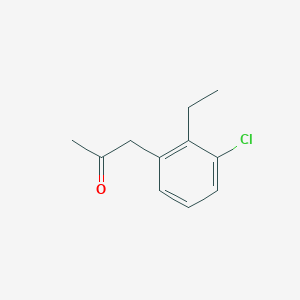
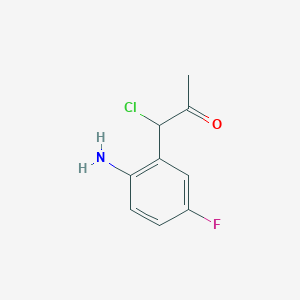
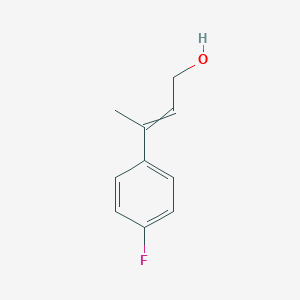

![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
